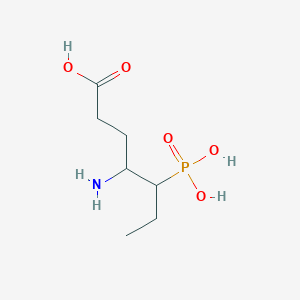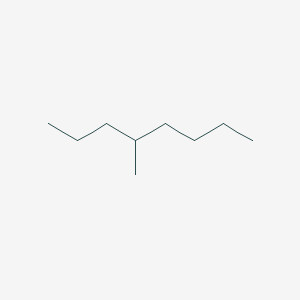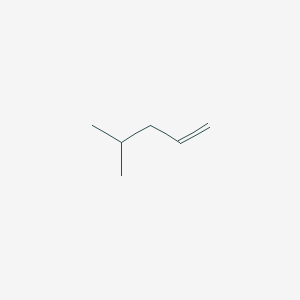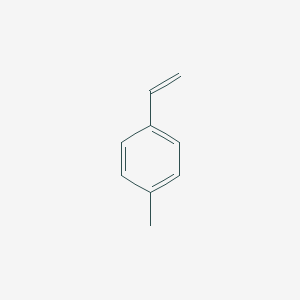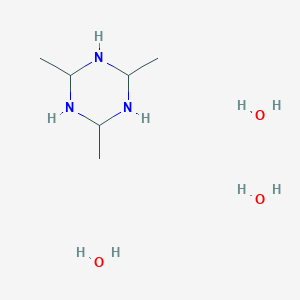
2,4,6-trimethyl-1,3,5-triazinane Trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethyl-1,3,5-triazinane Trihydrate, also known as Acetaldehyde ammonia trimer, is a chemical compound with the molecular formula C6H17N3O . The pure material is colorless but samples often appear light yellow or slightly beige due to degradation by oxidation . It is hygroscopic and can be found in a trihydrate form .
Synthesis Analysis
The synthesis of 2,4,6-trisubstituted 1,3,5-triazines, which are related compounds, has been studied. An atom-efficient method for the synthesis of these compounds involves the iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source .Chemical Reactions Analysis
As implied by its name, 2,4,6-trimethyl-1,3,5-triazinane Trihydrate is a trimeric species formed from the reaction of acetaldehyde and ammonia: 3 CH3CHO + 3 NH3 → (CH3CHNH)3 + 3 H2O .Physical And Chemical Properties Analysis
2,4,6-Trimethyl-1,3,5-triazinane Trihydrate has a molecular weight of 147.22 and a density of 0.852 g/cm3 . It has a melting point of 95-97 °C and a boiling point of 110 °C . It is soluble in DMSO and water .Wissenschaftliche Forschungsanwendungen
Microbial Degradation and Toxicity
Research on hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a closely related compound, has focused on microbial degradation pathways and their toxicities. Aerobic and anaerobic degradation pathways have been identified, with implications for environmental remediation of contaminated sites. The toxicological assessment of degradation pathways highlights the importance of understanding microbial interactions with triazine compounds for environmental safety (Khan, Lee, & Park, 2012).
Mesogenic Properties
Triazine-based mesogens, including those with a 1,3,5-triazine core, have garnered attention for their potential in organo-electronic applications due to their charge and energy transport properties. Recent advancements in the synthesis and structural modifications of triazine-based discotic liquid crystals suggest their utility in liquid crystal display technologies and other commercial applications (Devadiga & Ahipa, 2019).
Heterocyclic Compounds in Medicinal Chemistry
Triazine scaffolds, including various isomeric forms, have been extensively studied in medicinal chemistry for their broad spectrum of biological activities. Synthetic derivatives of triazine have shown potential as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory agents. This highlights the versatility and significance of triazine compounds in drug development and pharmacology (Verma, Sinha, & Bansal, 2019).
Sensing Applications
Nanostructured luminescent micelles incorporating triazine compounds have been developed as efficient sensors for nitroaromatic and nitramine explosives. This application demonstrates the potential of triazine-based materials in the development of sensitive and selective sensors for hazardous materials detection, with implications for security and environmental monitoring (Paria et al., 2022).
Environmental Concentrations and Toxicology
While not directly related to "2,4,6-trimethyl-1,3,5-triazinane trihydrate," studies on 2,4,6-tribromophenol, a compound with a similar structure, have focused on its environmental concentrations, toxicokinetics, and toxicodynamics. These studies aim to understand the environmental impact of brominated compounds and inform regulatory and remediation efforts (Koch & Sures, 2018).
Safety And Hazards
Zukünftige Richtungen
2,4,6-Triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N) were suggested as candidates for green high energy density materials (HEDM), but a successful synthesis has not yet been reported . This suggests potential future directions for the study and application of triazine derivatives.
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-1,3,5-triazinane;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3.3H2O/c1-4-7-5(2)9-6(3)8-4;;;/h4-9H,1-3H3;3*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJBGAOFYNEMRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC(NC(N1)C)C.O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-1,3,5-triazinane Trihydrate | |
CAS RN |
58052-80-5 |
Source


|
| Record name | Acetaldehyde ammonia trimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

